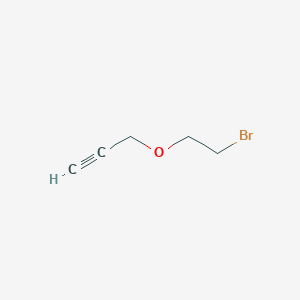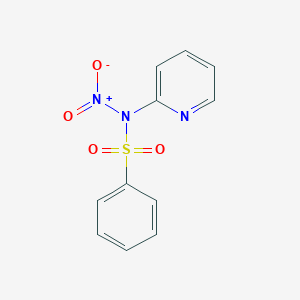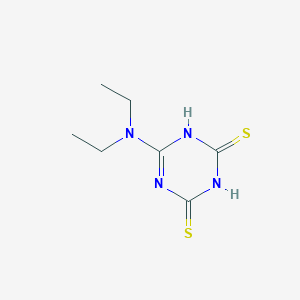
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, also known as DEDTC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DEDTC is a heterocyclic compound that contains a triazine ring and dithione moiety, and it has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and antiviral activities. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to modulate the immune system by enhancing the production of cytokines and stimulating the proliferation of lymphocytes. In addition, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- also has some limitations, such as its low solubility in water and the need for careful handling due to its potential to form explosive compounds.
Direcciones Futuras
There are several future directions for research on 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Further studies are also needed to elucidate the mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be achieved through several methods, including the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with sodium sulfide, or the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with thiourea in the presence of an alkali metal hydroxide. The yield of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratio.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a chelating agent for the determination of metal ions in various samples. In environmental science, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a complexing agent for the removal of heavy metals from wastewater. In biomedical research, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
16034-25-6 |
|---|---|
Nombre del producto |
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- |
Fórmula molecular |
C7H12N4S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
Clave InChI |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)C1=NC(=NC(=N1)S)S |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
SMILES canónico |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Otros números CAS |
16034-25-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



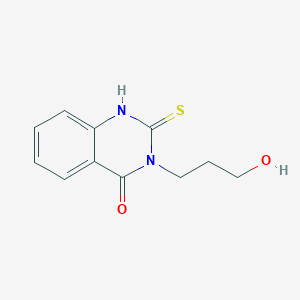
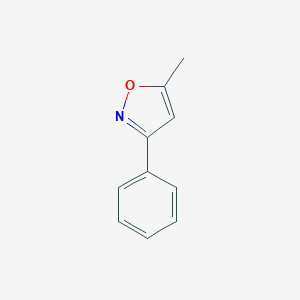
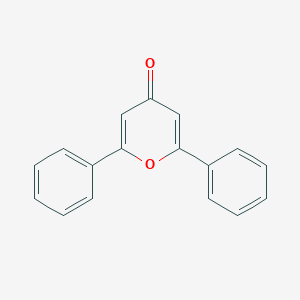
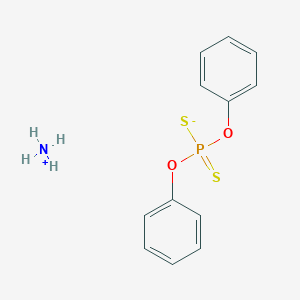
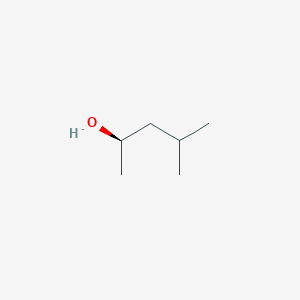
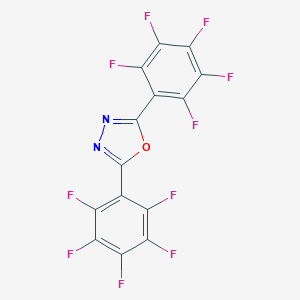
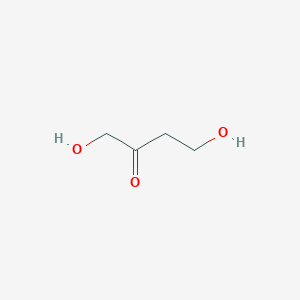
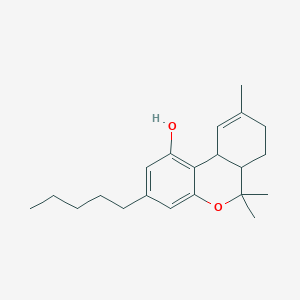
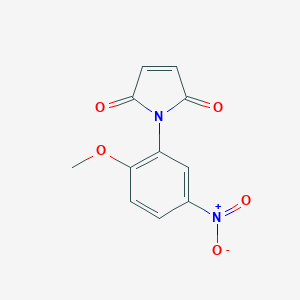
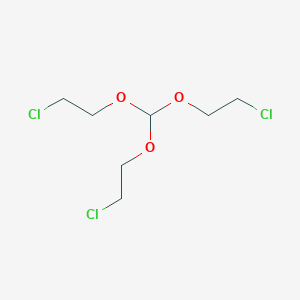
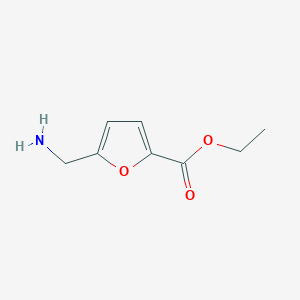
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
